2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of pyridazine, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives have also been utilized in medicinal chemistry against a range of biological targets .
Mode of action
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Pyridazine derivatives have shown a wide range of pharmacological activities .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Pyridazine and its derivatives have been shown to have numerous practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine moiety, followed by the formation of the pyrrolidine ring, and finally the coupling with the indole unit. Key steps may include:
Formation of Pyridazine Moiety: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling with Indole: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with an indole derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol.
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin.
Uniqueness
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is unique due to its combination of three distinct moieties, each contributing to its overall biological activity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-10-12-4-1-2-5-14(12)19-15)21-9-7-13(11-21)23-16-6-3-8-18-20-16/h1-6,8,10,13,19H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVWXEAIMDOJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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